1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperazine core substituted with two distinct moieties: a 6-(trifluoromethyl)pyridin-2-yl group and a piperidin-4-yl unit modified with an oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) substituent. The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, while the oxan-2-ylmethyl-piperidine moiety may improve solubility and pharmacokinetic properties compared to purely hydrophobic substituents .
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)19-5-3-6-20(25-19)28-13-11-27(12-14-28)17-7-9-26(10-8-17)16-18-4-1-2-15-29-18/h3,5-6,17-18H,1-2,4,7-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKQZGWIVCJMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form chiral piperazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly those targeting the central nervous system.
Biology: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industry: It may be employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The oxan-2-ylmethyl group in the target compound may confer better aqueous solubility than thiophene or benzoyl analogs (e.g., ’s thiophene derivative), which are more lipophilic .
- Synthetic Routes : Similar compounds (e.g., ) employ coupling reactions (e.g., sulfonamide or amide bond formation) using catalysts like Ca(NTf₂)₂ or coupling agents like WSC·HCl . The target compound likely follows analogous synthetic strategies.
- Thermal Stability : Melting points of analogs (e.g., 241–242°C for ’s benzoyl derivative) suggest that substituents significantly influence crystallinity and stability .
Physicochemical and ADME Considerations
- The oxan-2-ylmethyl group may counterbalance this by introducing polar oxygen atoms .
- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) resist oxidative metabolism, prolonging half-life .
Biological Activity
1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in drug development targeting the central nervous system (CNS). The compound's structure, featuring both piperidine and piperazine rings, along with a trifluoromethyl group, suggests unique pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 412.49 g/mol. Its IUPAC name is this compound. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which are critical for CNS-active drugs.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H31F3N4O |
| Molecular Weight | 412.49 g/mol |
| CAS Number | 2034479-16-6 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the CNS. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways. The exact mechanism remains under investigation, but initial findings indicate that it may exhibit agonistic or antagonistic properties depending on the receptor subtype involved.
CNS Activity
Research indicates that compounds similar to this compound show promise in treating various neurological disorders. For example, a study on piperazine derivatives demonstrated their efficacy as anxiolytics and antidepressants by modulating serotonin receptor activity .
Pharmacological Studies
A recent pharmacological study evaluated the effects of this compound in animal models for anxiety and depression. The results showed significant reductions in anxiety-like behaviors, suggesting that this compound may possess anxiolytic properties. The study utilized behavioral assays such as the elevated plus maze and forced swim test to assess the efficacy .
Comparative Analysis with Similar Compounds
When comparing this compound with other piperidine and piperazine derivatives, it stands out due to its unique trifluoromethyl substitution, which enhances its pharmacokinetic profile.
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| Piperidine Derivative A | Serotonin receptor agonist | Antidepressant activity |
| Piperazine Derivative B | Dopamine receptor antagonist | Antipsychotic effects |
| 1-{1-[Oxan...} | Modulator of neurotransmitters | Anxiolytic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
